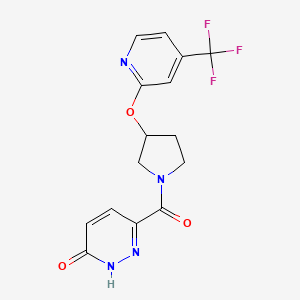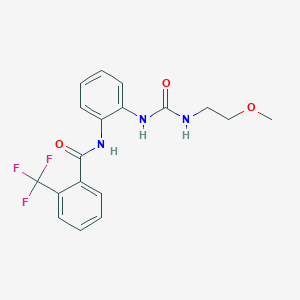
N-(2-(3-(2-methoxyethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(2-methoxyethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for B-cell malignancies. This compound has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling.
科学的研究の応用
Supramolecular Packing Motifs
N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide exhibits novel organizational motifs, forming π-stacked rods encased in a triple helical network of hydrogen bonds. This structure suggests a new mode of organization for some columnar liquid crystals, indicating potential applications in the development of advanced materials and liquid crystal technology (Lightfoot et al., 1999).
Antiproliferative Effects on Cancer Cells
N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cell lines. Conformationally rigid analogs, such as phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives, exhibit competitive activities against cancer cells, indicating the compound's potential in cancer research and therapy (Kim et al., 2011).
Antioxidant Activity
A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide has been analyzed for its structure and antioxidant properties. The study combined experimental and computational methods, including X-ray diffraction and DFT calculations, to evaluate the compound's effectiveness as an antioxidant. The research suggests potential applications in developing antioxidant agents (Demir et al., 2015).
Corrosion Inhibition
Research has demonstrated the effectiveness of N-Phenyl-benzamide derivatives as corrosion inhibitors. These compounds, particularly those with methoxy (OCH3) substituents, show high inhibition efficiency for the acidic corrosion of mild steel. The study includes electrochemical impedance spectroscopy and surface analysis, suggesting applications in materials science and engineering (Mishra et al., 2018).
特性
IUPAC Name |
N-[2-(2-methoxyethylcarbamoylamino)phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-27-11-10-22-17(26)24-15-9-5-4-8-14(15)23-16(25)12-6-2-3-7-13(12)18(19,20)21/h2-9H,10-11H2,1H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTZBOHWILVMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(2-methoxyethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

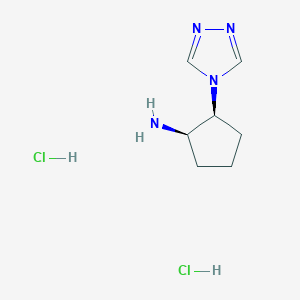
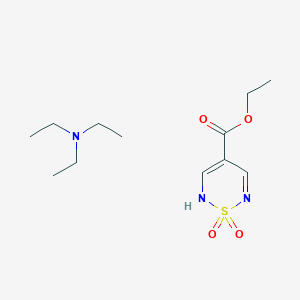
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2684144.png)

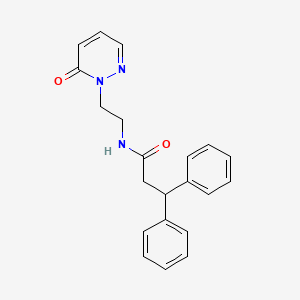

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2684150.png)

![N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2684154.png)

![N-(4-chlorophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2684160.png)
